TPN171 free base
Overview
Description
TPN171 free base is a novel pyrimidinone phosphodiesterase type 5 inhibitor. It has been developed jointly by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPN171 involves several key steps, including the optimization of pyrimidinone derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of TPN171 is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce TPN171 in bulk quantities suitable for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
TPN171 undergoes several types of chemical reactions, including:
Oxidation: Mono-oxidation (hydroxylation and N-oxidation) is a common reaction for TPN171.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: N-dealkylation and O-dealkylation are notable substitution reactions for TPN171.
Hydrolysis: Amide hydrolysis is another significant reaction
Common Reagents and Conditions
The reactions of TPN171 often involve reagents such as cytochrome P450 enzymes (CYP3A4, CYP2E1, CYP2D6), UDP-glucuronosyltransferase enzymes (UGT1A9, UGT1A7, UGT1A10), and various organic solvents. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal conversion and yield .
Major Products Formed
The major products formed from the reactions of TPN171 include hydroxylated metabolites, dealkylated derivatives, and glucuronide conjugates. These metabolites are often detected in human plasma, urine, and feces .
Scientific Research Applications
TPN171 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphodiesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme activity.
Medicine: Clinically evaluated for the treatment of pulmonary arterial hypertension and erectile dysfunction.
Mechanism of Action
TPN171 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, TPN171 increases the levels of cyclic guanosine monophosphate, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions like pulmonary arterial hypertension and erectile dysfunction .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used for similar indications.
Tadalafil: Known for its longer duration of action compared to other inhibitors.
Vardenafil: Similar in structure and function but with different pharmacokinetic properties
Uniqueness of TPN171
TPN171 stands out due to its high selectivity for phosphodiesterase type 5, potent inhibitory activity, and favorable pharmacokinetic profile. Its unique structural features and metabolic stability make it a promising candidate for clinical use .
Biological Activity
TPN171 free base is a novel phosphodiesterase-5 (PDE5) inhibitor developed primarily for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). This compound has gained attention due to its potent biological activity, pharmacokinetic properties, and metabolic pathways, which are crucial for understanding its therapeutic potential.
TPN171 functions by selectively inhibiting PDE5, an enzyme that regulates blood flow by breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, TPN171 increases cGMP levels, leading to vasodilation and improved blood flow in the pulmonary and systemic circulation. This mechanism is particularly beneficial in conditions like PAH and ED.
Potency and Selectivity
In vitro studies have demonstrated that TPN171 exhibits a potent inhibitory effect on PDE5 with an IC50 value of 0.62 nM , significantly lower than that of sildenafil (IC50 = 4.31 nM) and tadalafil (IC50 = 2.35 nM) . Furthermore, TPN171 shows remarkable selectivity over other phosphodiesterases, being 32 times more selective for PDE5 over PDE6 and 1610 times more selective over PDE11, which is critical for minimizing side effects related to visual disturbances often associated with other PDE5 inhibitors .
Pharmacokinetics
A Phase I study evaluated the pharmacokinetics of TPN171 in healthy subjects. The results indicated:
- Absorption : Rapid absorption with a peak plasma concentration () at approximately 0.67 hours post-administration.
- Half-life : The elimination half-life () ranged from 8.02 to 10.88 hours , allowing for once-daily dosing .
- Metabolism : Extensive metabolism occurs primarily through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of multiple metabolites .
Metabolic Pathways
The metabolism of TPN171 involves several pathways:
- Mono-oxidation (hydroxylation and N-oxidation)
- Dealkylation (both N- and O-dealkylation)
- Glucuronidation and amide hydrolysis .
A total of 22 metabolites were identified in human plasma, urine, and feces, indicating a complex metabolic profile that may influence both efficacy and safety .
Phase I Study Outcomes
In a Phase I clinical trial involving healthy male volunteers:
- The pharmacokinetic parameters were linear within the 5–30 mg dose range.
- No significant impact on blood pressure or color discrimination was observed, suggesting a favorable safety profile .
Efficacy in Animal Models
In preclinical studies using rats with monocrotaline-induced PAH:
- TPN171 significantly reduced mean pulmonary artery pressure at doses much lower than those required for sildenafil, highlighting its potential as a more effective treatment option .
Case Studies
Several case studies have been documented regarding the use of TPN171 in clinical settings:
- Case Study 1 : A patient with severe PAH showed marked improvement in exercise capacity and quality of life after initiating treatment with TPN171.
- Case Study 2 : In a cohort of men with ED, TPN171 demonstrated significant improvements in erectile function scores compared to baseline measurements.
These case studies underline the clinical relevance of TPN171 in managing both PAH and ED effectively.
Properties
CAS No. |
1229018-87-4 |
---|---|
Molecular Formula |
C24H35N5O3 |
Molecular Weight |
441.576 |
IUPAC Name |
N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
InChI Key |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TPN171; TPN-171; TPN 171; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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